Cas no 156712-37-7 ((1R)-1-(2-fluorophenyl)propan-1-ol)

(1R)-1-(2-fluorophenyl)propan-1-ol is a chiral compound with significant applications in organic synthesis. Its distinct stereochemistry and fluorinated aromatic ring contribute to its unique reactivity and selectivity. This compound is highly valued for its potential in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, offering researchers a valuable tool for developing chiral building blocks.
(1R)-1-(2-fluorophenyl)propan-1-ol structure
156712-37-7 structure
Product name:(1R)-1-(2-fluorophenyl)propan-1-ol
CAS No:156712-37-7
MF:C9H11FO
MW:154.181446313858
MDL:MFCD18831054
CID:107553
PubChem ID:10192581

(1R)-1-(2-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-2-fluoro-, (aR)-
    • (1R)-1-(2-Fluorophenyl)-1-propanol
    • (R)-1-(2'-fluorophenyl)-1-propanol
    • Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
    • (1R)-1-(2-fluorophenyl)propan-1-ol
    • EN300-2907770
    • 156712-37-7
    • AKOS017413452
    • MDL: MFCD18831054
    • Inchi: InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3
    • InChI Key: MCENMZBHIHBHPB-UHFFFAOYSA-N
    • SMILES: CCC(C1=CC=CC=C1F)O

Computed Properties

  • Exact Mass: 154.07943
  • Monoisotopic Mass: 154.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.091±0.06 g/cm3(Predicted)
  • Boiling Point: 213.0±15.0 °C(Predicted)
  • PSA: 20.23
  • LogP: 2.26910

(1R)-1-(2-fluorophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2907770-5g
(1R)-1-(2-fluorophenyl)propan-1-ol
156712-37-7 95%
5g
$2900.0 2023-09-06
Enamine
EN300-2907770-1.0g
(1R)-1-(2-fluorophenyl)propan-1-ol
156712-37-7 95.0%
1.0g
$999.0 2025-03-19
Enamine
EN300-2907770-10.0g
(1R)-1-(2-fluorophenyl)propan-1-ol
156712-37-7 95.0%
10.0g
$4299.0 2025-03-19
Enamine
EN300-2907770-0.25g
(1R)-1-(2-fluorophenyl)propan-1-ol
156712-37-7 95.0%
0.25g
$494.0 2025-03-19
Aaron
AR00AKY6-5g
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
156712-37-7 95%
5g
$4013.00 2023-12-15
1PlusChem
1P00AKPU-1g
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
156712-37-7 95%
1g
$1297.00 2024-06-20
Aaron
AR00AKY6-1g
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
156712-37-7 95%
1g
$1399.00 2025-02-14
Enamine
EN300-2907770-10g
(1R)-1-(2-fluorophenyl)propan-1-ol
156712-37-7 95%
10g
$4299.0 2023-09-06
1PlusChem
1P00AKPU-50mg
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
156712-37-7 95%
50mg
$339.00 2024-06-20
1PlusChem
1P00AKPU-10g
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
156712-37-7 95%
10g
$5376.00 2024-06-20

Additional information on (1R)-1-(2-fluorophenyl)propan-1-ol

Comprehensive Overview of (1R)-1-(2-Fluorophenyl)propan-1-ol (CAS No. 156712-37-7)

(1R)-1-(2-Fluorophenyl)propan-1-ol, with the CAS number 156712-37-7, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a chiral center, making it a valuable building block for the synthesis of various bioactive molecules.

The chemical formula of (1R)-1-(2-Fluorophenyl)propan-1-ol is C9H11FO, and it has a molecular weight of approximately 154.18 g/mol. The presence of the fluorine atom in the phenyl ring imparts distinct physical and chemical properties to the molecule, such as enhanced lipophilicity and altered electronic effects. These properties make (1R)-1-(2-Fluorophenyl)propan-1-ol an attractive candidate for the development of novel drugs and therapeutic agents.

In recent years, there has been a surge in research focusing on the synthesis and application of chiral compounds in drug discovery. The enantiomeric purity of (1R)-1-(2-Fluorophenyl)propan-1-ol is crucial for its biological activity and safety profile. Studies have shown that small changes in the chirality of a molecule can lead to significant differences in its pharmacological properties, including potency, selectivity, and toxicity. Therefore, the precise control of enantiomeric purity during the synthesis of (1R)-1-(2-Fluorophenyl)propan-1-ol is essential.

The synthesis of (1R)-1-(2-Fluorophenyl)propan-1-ol can be achieved through various methods, including asymmetric catalysis and chiral resolution techniques. One common approach involves the use of chiral catalysts to promote stereoselective reactions, ensuring high enantiomeric excess (ee). For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient method for synthesizing (1R)-1-(2-Fluorophenyl)propan-1-ol using a chiral palladium catalyst. This method not only provided excellent yields but also maintained high enantiomeric purity.

Beyond its synthetic applications, (1R)-1-(2-Fluorophenyl)propan-1-ol has shown promising biological activities. Research has indicated that this compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammatory conditions. A study published in the European Journal of Medicinal Chemistry demonstrated that (1R)-1-(2-Fluorophenyl)propan-1-ol effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

In addition to its anti-inflammatory effects, (1R)-1-(2-Fluorophenyl)propan-1-ol has also been explored for its potential as an antiviral agent. Preliminary studies have shown that this compound can inhibit the replication of certain viruses, including influenza A virus. The mechanism behind this antiviral activity is thought to involve the modulation of viral entry into host cells or interference with viral replication processes.

The safety profile of (1R)-1-(2-Fluorophenyl)propan-1-ol is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, as with any new drug candidate, thorough preclinical and clinical trials are necessary to fully assess its safety and efficacy.

In conclusion, (1R)-1-(2-fluorophenyl)propan-1-ol (CAS No. 156712-37-7) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activities make it an attractive target for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, contributing to advancements in drug discovery and development.

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